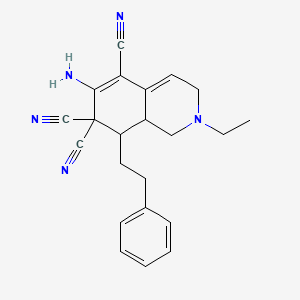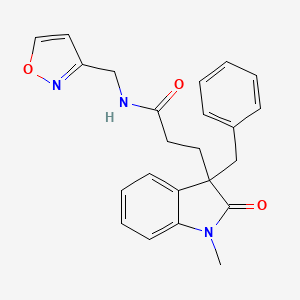
N-(4-chlorobenzyl)-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(4-propyl-1-piperazinyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been shown to have promising effects in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA acts as an inhibitory neurotransmitter in the brain, which means that it can reduce neuronal activity and promote relaxation. This can be beneficial in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, which can lead to a reduction in neuronal activity. This can result in antiepileptic, anxiolytic, and antidepressant effects. CPP-115 has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its potent inhibitory effect on GABA transaminase, which can lead to an increase in GABA levels in the brain. This can be beneficial in the treatment of various neurological disorders. However, one of the limitations of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CPP-115. One potential direction is the development of new formulations of CPP-115 that can improve its solubility and bioavailability. Another direction is the investigation of CPP-115 in combination with other drugs for the treatment of various neurological disorders. Additionally, the potential long-term effects of CPP-115 on neuronal function and behavior should be investigated in further studies.
Synthesemethoden
The synthesis of CPP-115 involves the reaction between 4-chlorobenzylamine and 4-propylpiperazine in the presence of acetic anhydride and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have beneficial effects in various neurological disorders.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-7-19-8-10-20(11-9-19)13-16(21)18-12-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIIQZCRZBNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)

![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)